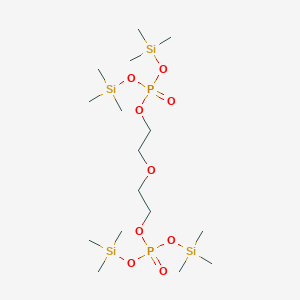

PEG3-bis(phosphonic acid trimethylsilyl ester)

Description

Properties

IUPAC Name |

2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethyl bis(trimethylsilyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H44O9P2Si4/c1-28(2,3)22-26(17,23-29(4,5)6)20-15-13-19-14-16-21-27(18,24-30(7,8)9)25-31(10,11)12/h13-16H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVONJVDPZBPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(OCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H44O9P2Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001103586 | |

| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-68-8 | |

| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of PEG3-bis(phosphonic acid trimethylsilyl ester): A Comprehensive Technical Guide

Executive Summary

In the rapidly evolving fields of surface functionalization, nanomedicine, and organic-inorganic hybrid materials, polyethylene glycol (PEG) linkers terminated with bisphosphonates are indispensable. They serve as robust anchors for metal oxide surfaces (e.g., TiO₂, Fe₃O₄ nanoparticles) and hydroxyapatite matrices. Among these, PEG3-bis(phosphonic acid trimethylsilyl ester) represents a critical synthetic intermediate.

This whitepaper provides an in-depth technical roadmap for the synthesis, characterization, and quality control of this molecule. By bridging theoretical mechanistic principles with field-proven benchtop protocols, this guide serves as a definitive resource for researchers and drug development professionals.

The Rationale: Why the Trimethylsilyl (TMS) Protecting Group?

A common question in bioconjugation is why one should utilize the trimethylsilyl (TMS) ester rather than the free phosphonic acid or the diethyl ester. The answer lies in the highly specific physical and chemical properties required during complex multi-step syntheses:

-

Solubility and Handling: Free phosphonic acids are highly polar, rendering them insoluble in most anhydrous organic solvents (like dichloromethane or toluene) and prone to premature, irreversible chelation with trace metals or even borosilicate glass surfaces.

-

Deprotection Kinetics: While diethyl phosphonate esters are stable and easy to synthesize, their deprotection to the free acid requires harsh conditions (e.g., refluxing concentrated HCl). Such aggressive acidic hydrolysis frequently cleaves the delicate ether bonds of the PEG chain.

-

The "Goldilocks" Intermediate: The TMS ester provides the perfect balance. It is highly soluble in organic solvents, stable under strictly anhydrous conditions, and can be quantitatively deprotected to the free phosphonic acid under extremely mild conditions (e.g., stirring in methanol or water for 30 minutes at room temperature) immediately prior to use.

Mechanistic Pathway: From PEG-Diol to TMS-Phosphonate

The synthesis of a true PEG-bisphosphonate (featuring stable P–C bonds rather than hydrolytically labile P–O–C phosphate bonds) typically follows a three-stage workflow.

The cornerstone of this pathway is the McKenna Reaction [1], a highly efficient dealkylation/silylation process. Driven by the Hard-Soft Acid-Base (HSAB) principle, the hard phosphoryl oxygen of the diethyl phosphonate attacks the hard silicon atom of bromotrimethylsilane (TMSBr). The soft bromide ion subsequently displaces the ethyl group, generating volatile ethyl bromide and driving the reaction to completion.

Synthetic workflow for PEG3-bis(phosphonic acid trimethylsilyl ester).

Experimental Methodology: Self-Validating Protocols

The following protocol details the critical McKenna silylation step. This is a self-validating system: the physical state of the reaction and the in-process NMR checks guarantee the integrity of the final product.

Protocol: McKenna Silylation of PEG3-bis(diethyl phosphonate)

Objective: Quantitative conversion of the diethyl ester to the TMS ester without degrading the PEG backbone.

-

Apparatus Preparation: Flame-dry a 50 mL two-neck Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge with high-purity argon for 15 minutes.

-

Causality: TMS esters are exquisitely sensitive to ambient moisture; rigorous anhydrous conditions prevent premature hydrolysis to the free acid.

-

-

Substrate Solubilization: Dissolve 1.0 mmol of rigorously dried PEG3-bis(diethyl phosphonate) in 10 mL of anhydrous dichloromethane (DCM). Transfer the solution to the Schlenk flask via a gas-tight syringe.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 8.0 mmol (a generous excess) of bromotrimethylsilane (TMSBr) dropwise over 10 minutes.

-

Causality: Cooling mitigates the exothermic nature of the initial complexation and prevents the volatilization of TMSBr (b.p. 79 °C).

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at 20–25 °C for 16 hours.

-

In-Process Validation: Extract a 0.1 mL aliquot under argon, dilute in anhydrous CDCl₃, and acquire a rapid ³¹P NMR spectrum. The reaction is complete when the starting material signal (~+24 ppm) is entirely replaced by a sharp singlet at ~+12 ppm.

-

-

Volatile Removal: Connect the flask to a Schlenk line cold trap. Remove the DCM, unreacted TMSBr, and the ethyl bromide byproduct under high vacuum (0.1 Torr) for 2 to 3 hours.

-

Storage: The resulting viscous oil is the pure PEG3-bis(TMS phosphonate). Backfill the flask with argon, seal tightly with Parafilm, and store at -20 °C.

Quality Control & Characterization: The "Phosphate vs. Phosphonate" Trap

A pervasive issue in commercial chemical sourcing is the mislabeling of PEG-phosphates (P–O–C linkages) as PEG-phosphonates (P–C linkages) [3]. While both can bind to metal oxides, phosphates are highly susceptible to hydrolytic cleavage in biological media, leading to catastrophic failure in drug delivery or targeting applications [2].

As a Senior Application Scientist, your primary quality control tool is ³¹P NMR spectroscopy . The chemical shift of the phosphorus atom is highly diagnostic of its local electronic environment and immediately reveals whether a true P–C bond was formed during the Arbuzov reaction.

31P NMR decision tree for distinguishing phosphonate linkages and protecting groups.

Quantitative Characterization Data

To validate the success of your synthesis, compare your analytical data against the established benchmarks in Table 1.

Table 1: Comparative NMR and MS Data for PEG-Phosphonate Derivatives

| Compound State | Linkage Type | ³¹P NMR (δ, ppm) | ¹H NMR Diagnostic Peaks (δ, ppm) | ESI-MS Profile |

| Diethyl Ester | P–C (Phosphonate) | +22.0 to +25.0 | 4.10 (m, P-O-CH₂ ), 1.30 (t, CH₃ ) | [M+H]⁺ (Base Peak) |

| TMS Ester | P–C (Phosphonate) | +11.0 to +15.0 | 0.30 (s, -Si(CH₃ )₃) | [M+H]⁺ (Highly labile)* |

| Free Acid | P–C (Phosphonate) | +27.0 to +30.0 | Absence of ester alkyl protons | [M-H]⁻ (Negative mode) |

| Diethyl Phosphate † | P–O–C (Phosphate) | -1.0 to +2.0 | 4.15 (m, P-O-CH₂ -PEG) | [M+H]⁺ (Base Peak) |

*Note: The TMS ester is so sensitive to moisture that standard LC-MS runs (which utilize aqueous mobile phases) will often instantly hydrolyze the molecule, resulting in a mass spectrum that displays the free phosphonic acid [M-H]⁻ rather than the intact TMS ester. †Included as a diagnostic reference to identify commercial mislabeling.

Downstream Application: In Situ Deprotection

The ultimate utility of the TMS ester lies in its on-demand deprotection. When the researcher is ready to functionalize a nanoparticle or conjugate a biomolecule:

-

Dissolve the PEG3-bis(TMS phosphonate) in a suitable solvent (e.g., Methanol or a buffered aqueous solution).

-

Stir at room temperature for 30–60 minutes. The nucleophilic attack of the solvent on the silicon atom rapidly cleaves the TMS groups, generating volatile methoxytrimethylsilane (or hexamethyldisiloxane in water) and the active free phosphonic acid.

-

The reagent is now primed for immediate surface coordination without the need for further purification.

References

-

Phosphonic acid: preparation and applications Beilstein Journal of Organic Chemistry URL:[Link]

-

Synthetic Procedures Leading towards Aminobisphosphonates National Institutes of Health (PMC) / Molecules URL:[Link]

-

PEG3-bis(phosphonic acid trimethylsilyl ester) | CAS:1807518-68-8 AxisPharm Product Catalog & Structural Data URL:[Link]

Physicochemical Properties and Surface Chemistry of PEG3-Bis(phosphonic acid) Linkers

The following technical guide details the physicochemical properties, chemical architecture, and applications of PEG3-bis(phosphonic acid) linkers. This analysis focuses on the specific homobifunctional molecule (CAS 254762-10-2) characterized by a triethylene glycol spacer terminated by phosphonic acid groups, widely used in nanomedicine and surface chemistry.

Content Type: Technical Whitepaper Audience: Senior Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary: The Chelation-Solubility Interface

In the development of hybrid nanomedicines and targeted delivery systems, the interface between the biological environment (aqueous, protein-rich) and the therapeutic scaffold (often inorganic nanoparticles or metal oxides) is the critical point of failure.[1] PEG3-bis(phosphonic acid) serves as a specialized molecular bridge designed to address this challenge.

Unlike standard carboxylate or silane linkers, this molecule combines the high-affinity coordination chemistry of phosphonic acids with the stealth properties of a short polyethylene glycol (PEG3) spacer.[1] This architecture provides a robust, hydrolytically stable anchor for metal oxide surfaces (TiO₂, Fe₃O₄, Au) while imparting sufficient hydrophilicity to prevent protein adsorption (opsonization), without the entropic penalty of long-chain polymers.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of PEG3-bis(phosphonic acid) stems from its tripartite structure. Each domain performs a distinct physicochemical function:

| Structural Domain | Chemical Moiety | Physicochemical Function |

| Anchoring Termini | 1,ω-Bis(phosphonic acid) | Provides bidentate or tridentate chelation to metal cations (Ti⁴⁺, Fe³⁺, Ca²⁺).[1] Superior hydrolytic stability compared to phosphates (P-O-C) or silanes (Si-O-M).[1] |

| Spacer Core | Triethylene Glycol (PEG3) | Hydrophilicity: LogP < 0. Increases aqueous solubility.[2][3][4] Flexibility: Maintains motional freedom for the termini to find optimal binding sites on a crystal lattice. Stealth: Reduces non-specific protein binding. |

| Linkage | P-C Bond (Phosphonate) | The direct Phosphorus-Carbon bond is enzymatically and chemically stable, unlike the labile P-O-C ester bond found in phosphates.[1] |

Ionization and pKa Profile

Understanding the ionization state is critical for conjugation protocols. Phosphonic acids are diprotic.

-

pKₐ1 (~2.0 - 2.5): At physiological pH (7.4), the first proton is fully dissociated.[1]

-

pKₐ2 (~7.0 - 7.5): The second proton exists in equilibrium.

-

Operational Insight: For optimal binding to metal oxides, the linker should be applied at a pH slightly below the Point of Zero Charge (PZC) of the substrate, typically in acidic-to-neutral buffers, to facilitate ligand exchange.[1]

Quantitative Physicochemical Properties[1][4][5]

The following data summarizes the core parameters defining the linker's behavior in solution and at interfaces.

| Property | Value / Range | Experimental Relevance |

| Molecular Weight | ~322.19 g/mol | Small enough to form dense monolayers (SAMs) but large enough to provide steric repulsion. |

| Spacer Length | ~13–16 Å (Extended) | Critical for avoiding "mushroom" conformation collapse; ensures the PEG chain extends into the solvent.[1] |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to the ether oxygen backbone.[1] |

| Binding Energy (TiO₂) | ~15–20 kcal/mol | Significantly stronger than carboxylic acids (~5–10 kcal/mol), enabling irreversible binding under physiological conditions.[1] |

| Hydrolytic Stability | High (pH 2–10) | Resistant to hydrolysis that typically degrades silane monolayers (Si-O-Si).[1] |

Mechanisms of Action: Surface Coordination

The primary application of this linker is the functionalization of inorganic nanoparticles (e.g., SPIONs for MRI, Gold Nanorods).[1] The phosphonic acid groups coordinate to the metal surface through condensation reactions, displacing surface hydroxyls.

Binding Modes

The phosphonate group can adopt multiple coordination modes depending on the surface curvature and metal density:

-

Monodentate: One P-O-M bond (Weaker, reversible).

-

Bidentate Bridging: Two oxygens bind to two different metal centers (Strong, dominant mode).[1]

-

Tridentate: Three oxygens bind to the surface (Maximally stable).[1]

Caption: Coordination hierarchy of phosphonic acids on metal oxide surfaces. Bidentate bridging is the thermodynamically preferred state for stabilizing nanoparticles.[1]

Applications in Drug Development[3][4]

"Stealth" Magnetic Resonance Imaging (MRI) Agents

Superparamagnetic Iron Oxide Nanoparticles (SPIONs) require surface coating to prevent aggregation and immune clearance.[1]

-

Role: The bis(phosphonic acid) anchors firmly to the iron oxide core. The PEG3 tail extends outward, creating a hydration shell that repels plasma proteins.[1]

-

Advantage: Unlike silanes, phosphonates do not polymerize in solution, ensuring a monolayer rather than a messy multilayer.[1]

Bone-Targeting Drug Conjugates

While geminal bisphosphonates (P-C-P) are the standard for bone targeting, the PEG3-bis(phosphonic acid) linker can serve as a crosslinker to attach therapeutic payloads to hydroxyapatite (bone mineral).[1]

-

Mechanism: The high affinity for Ca²⁺ allows the linker to act as a "bone hook," localizing the attached drug to skeletal tissue.[1]

Experimental Protocols

Protocol A: Functionalization of Iron Oxide Nanoparticles (SPIONs)

Objective: To coat hydrophobic oleic-acid capped SPIONs with PEG3-bis(phosphonic acid) for water solubility.[1]

Materials:

-

Oleic acid-capped SPIONs (in chloroform/hexane).

-

PEG3-bis(phosphonic acid) (dissolved in DMSO/Water).[1]

-

Solvents: Chloroform, Methanol, Water.[1]

Workflow:

-

Ligand Exchange: Mix the SPION dispersion (10 mg Fe) with an excess of PEG3-bis(phosphonic acid) (50 mg) in a biphasic mixture of Chloroform:Methanol (1:1).

-

Sonication: Sonicate at 40°C for 2-4 hours. The phosphonic acid will displace the oleic acid due to higher binding enthalpy.

-

Phase Transfer: As the exchange proceeds, the nanoparticles will migrate from the organic phase (bottom) to the polar/aqueous phase (top) or precipitate as a hydrophilic pellet.[1]

-

Purification: Centrifuge (20,000 x g, 30 min). Discard supernatant. Resuspend pellet in DI water. Repeat 3x to remove free linker and displaced oleic acid.

-

Validation: Measure Hydrodynamic Diameter (DLS) and Zeta Potential. A shift from negative (oleic) to near-neutral or slightly negative (phosphonate) indicates success.[1]

Protocol B: Determination of Grafting Density (TGA)

Objective: Quantify the number of linker molecules per nanoparticle.[1]

-

Preparation: Lyophilize the purified functionalized nanoparticles to a dry powder.

-

Thermogravimetric Analysis (TGA): Ramp temperature from 25°C to 800°C at 10°C/min under Nitrogen.

-

Analysis:

-

Weight loss between 200°C–500°C corresponds to the organic PEG-phosphonate shell.

-

Calculation:

Where

-

Caption: Step-by-step workflow for converting hydrophobic nanoparticles to water-soluble, stealth nanoparticles using PEG3-bis(phosphonic acid).

References

-

MedChemExpress. PEG3-bis(phosphonic acid) Product Datasheet & Properties.[5] MedChemExpress.[5] Link

-

BroadPharm. PEG3-bis(phosphonic acid) Structure and Solubility Data. BroadPharm Catalog.[2] Link

-

BenchChem. Exploring the Hydrophilicity of PEG3 Linkers: An In-depth Technical Guide. BenchChem Technical Guides. Link

-

National Institutes of Health (NIH). Bisphosphonate conjugation for bone specific drug targeting. PMC.[6] Link

-

ResearchGate. Bisphosphonate-Anchored PEGylation of Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. Link

-

AxisPharm. PEG3-bis-(ethyl phosphonate) Applications in Bioconjugation. AxisPharm. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. PEG3-bis(phosphonic acid), 254762-10-2 | BroadPharm [broadpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]

hydrolysis of PEG3-bis(phosphonic acid trimethylsilyl ester) to the corresponding phosphonic acid

Executive Summary

The conversion of PEG3-bis(phosphonic acid trimethylsilyl ester) to its corresponding phosphonic acid is the critical final step in the McKenna reaction sequence. While the silylation of phosphonate esters using bromotrimethylsilane (TMSBr) is well-documented, the subsequent hydrolysis of the silyl intermediate is often treated as trivial. However, in the context of PEGylated linkers , this step requires precision to avoid degradation of the polyether backbone, ensure complete removal of silyl byproducts, and manage the hygroscopic nature of the final product.

This guide provides a validated, self-consistent protocol for the methanolysis (solvolysis) of silylated PEG-phosphonates. It prioritizes the use of neutral, volatile reagents to simplify purification and yield a high-purity, lyophilized powder suitable for bioconjugation or surface modification.

Mechanistic Insight: Solvolysis vs. Hydrolysis

The "hydrolysis" of silyl esters is technically a solvolysis . While water can effect this transformation, it poses downstream processing challenges (removal of water requires high vacuum or heat, which can promote aggregation or "gummy" residues in PEG compounds).

Why Methanolysis is Superior:

-

Thermodynamics: The silicon atom is highly oxophilic. Methanol acts as a nucleophile, attacking the silicon center to form methoxytrimethylsilane (TMS-OMe) .

-

Purification: TMS-OMe has a boiling point of ~57 °C. It forms an azeotrope with methanol, allowing for the complete removal of the deprotection byproduct via simple rotary evaporation.

-

Mildness: Methanolysis proceeds rapidly at room temperature (RT) under neutral conditions, preserving the integrity of the PEG ether linkages which can be sensitive to harsh acidic hydrolysis at high temperatures.

Reaction Pathway

The transformation proceeds via the cleavage of the O-Si bond, regenerating the P-OH moiety.

Figure 1: Methanolysis mechanism converting the silyl ester to the free acid and volatile silyl ether.

Strategic Protocol

Reagents and Equipment[1][2][3][4][5][6]

-

Starting Material: PEG3-bis(phosphonic acid trimethylsilyl ester) (kept under Argon/Nitrogen).

-

Solvent: Anhydrous Methanol (MeOH), HPLC grade.

-

Equipment: Rotary evaporator with a dry-ice/acetone condenser (or high-efficiency chiller), high-vacuum manifold (Schlenk line), lyophilizer.

Step-by-Step Methodology

Step 1: Inert Handling (The Setup) The starting material is a silyl ester, which is extremely sensitive to ambient moisture. While we want to hydrolyze it, uncontrolled hydrolysis by air moisture can lead to cross-linked gums or incomplete reactions.

-

Action: Maintain the starting material under an inert atmosphere (N2 or Ar) until the moment of solvent addition.[1][2]

Step 2: Methanolysis (The Reaction)

-

Action: Add anhydrous Methanol (approx. 10 mL per mmol of substrate) to the reaction flask containing the silyl ester.

-

Observation: The reaction is slightly exothermic. If working on a multigram scale, cool the flask to 0 °C before addition, then warm to RT.

-

Duration: Stir at Room Temperature (20–25 °C) for 60 minutes .

-

Rationale: 1 hour is sufficient for quantitative cleavage of the labile Si-O bonds. Prolonged stirring is unnecessary.

Step 3: Concentration and Chase (The Purification)

-

Action: Concentrate the mixture on a rotary evaporator (bath temp < 35 °C).

-

The "Chase": Redissolve the residue in fresh Methanol (5 mL) and re-evaporate. Repeat this step 3 times .

-

Causality: This co-evaporation ensures the complete removal of the TMS-OMe byproduct and any trapped HBr (if TMSBr was used in the previous step).

Step 4: Lyophilization (The Formulation) PEG-phosphonic acids are notorious for forming viscous oils ("honey-like") due to hydrogen bonding and hygroscopicity.

-

Action: Dissolve the final residue in Milli-Q water or tert-Butanol/Water (4:1) .

-

Process: Freeze the solution (liquid nitrogen or -80 °C freezer) and lyophilize for 24–48 hours.

-

Result: A white, fluffy, electrostatic powder.

Figure 2: Operational workflow for the conversion and isolation of PEG-phosphonic acid.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, you must validate the disappearance of the silyl group and the integrity of the PEG chain.

Table 1: NMR Validation Markers

| Nucleus | Starting Material (Silyl Ester) | Product (Phosphonic Acid) | Validation Criteria |

| Singlet ~0.3 ppm (Si-CH3 ) | Absent | Complete disappearance of the TMS peak is the primary success metric. | |

| Singlet ~0 to -10 ppm (varies by solvent) | Singlet ~20 to 30 ppm | Downfield shift typically observed (pH dependent). | |

| PEG backbone (3.5 - 3.7 ppm) | PEG backbone (3.5 - 3.7 ppm) | Integration ratio of PEG protons to P-CH2 protons must remain constant (verifies no PEG degradation). |

Note on

Troubleshooting & Optimization

The "Gummy" Residue Problem

Scenario: After evaporation, the product is a sticky, clear oil that refuses to solidify.

-

Cause: Trace solvent retention or atmospheric water absorption (PEG-phosphonates are hygroscopic).

-

Solution: Do not scrape the oil. Dissolve immediately in water/t-BuOH and lyophilize. The sublimation of ice prevents the collapse of the polymer chains, yielding a solid.

Incomplete Deprotection

Scenario:

-

Cause: Insufficient methanol washes or "hidden" silyl groups in micellar aggregates.

-

Solution: Redissolve in Methanol with 1% Water and stir for another hour, then repeat the co-evaporation cycles.

References

-

McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979.

-

Harsági, N., & Keglevich, G. "The Hydrolysis of Phosphinates and Phosphonates: A Review."[3] Molecules, 2021.[4][3]

-

BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of m-PEG9-phosphonic acid." BenchChem Technical Guides, 2025.

-

Wozniak, L. A., & Chworos, A. "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry, 2020.[5]

Sources

An In-depth Technical Guide to PEG3-bis(phosphonic acid trimethylsilyl ester): A Versatile Linker for Advanced Applications

This technical guide provides a comprehensive overview of PEG3-bis(phosphonic acid trimethylsilyl ester), a heterobifunctional linker of significant interest to researchers and professionals in drug development, materials science, and diagnostics. This document delves into its chemical identity, physicochemical properties, synthesis, and applications, offering expert insights into its utility and handling.

Introduction: The Significance of PEGylated Phosphonates

Poly(ethylene glycol) (PEG) linkers are integral to modern pharmaceutical and biotechnological research, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of molecules.[1][2] The incorporation of phosphonate moieties into PEG structures introduces a powerful tool for surface modification and targeted delivery. Phosphonates exhibit a strong affinity for metal oxides, enabling the stable anchoring of PEGylated molecules to various inorganic surfaces, a property highly sought after in the development of advanced drug delivery systems and diagnostic agents.[1][3][4]

PEG3-bis(phosphonic acid trimethylsilyl ester), with the CAS number 1807518-68-8 , serves as a key intermediate in the synthesis of PEGylated phosphonates.[5][6][7] The trimethylsilyl (TMS) ester groups act as protecting groups for the phosphonic acid functionalities, allowing for controlled chemical transformations and purification before their deprotection to the active phosphonic acid form.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of PEG3-bis(phosphonic acid trimethylsilyl ester) are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1807518-68-8 | [5][6][7] |

| Molecular Formula | C14H36O9P2Si2 | Inferred from structure |

| Molecular Weight | 554.80 g/mol | [6] |

| Purity | ≥98% | [6] |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred from similar compounds |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |

Suppliers: This chemical is available from specialized chemical suppliers such as Apollo Scientific and AxisPharm.[5][6][7]

Synthesis and Purification: A Proposed Methodology

While a specific, detailed synthesis protocol for PEG3-bis(phosphonic acid trimethylsilyl ester) is not extensively published in peer-reviewed literature, a plausible and robust synthetic route can be devised based on established organophosphorus chemistry. The synthesis can be conceptualized as a two-step process starting from the commercially available PEG3-bis(phosphonic acid).

Proposed Synthesis Workflow

The overall workflow involves the silylation of PEG3-bis(phosphonic acid) to yield the desired trimethylsilyl ester.

Caption: Proposed workflow for the synthesis and purification of PEG3-bis(phosphonic acid trimethylsilyl ester).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general silylation procedures for phosphonic acids.

Materials:

-

PEG3-bis(phosphonic acid) (1 equivalent)

-

Hexamethyldisilazane (HMDS) (2.5 equivalents)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add PEG3-bis(phosphonic acid) and anhydrous toluene.

-

Add hexamethyldisilazane (HMDS) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by ³¹P NMR spectroscopy.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure PEG3-bis(phosphonic acid trimethylsilyl ester).

Mechanism of Action and Key Applications

The primary role of PEG3-bis(phosphonic acid trimethylsilyl ester) is as a protected precursor to PEG3-bis(phosphonic acid). The TMS ester is readily cleaved under mild hydrolytic conditions to reveal the phosphonic acid groups.

Deprotection and Surface Functionalization

The deprotection of the trimethylsilyl ester is typically achieved by treatment with a protic solvent such as methanol or water. This hydrolysis step is often quantitative and proceeds under mild conditions.

Caption: Deprotection of the trimethylsilyl ester and subsequent surface functionalization.

Applications in Drug Delivery and Materials Science

The deprotected PEG3-bis(phosphonic acid) is a versatile linker with numerous applications:

-

Surface Modification of Nanoparticles: The phosphonic acid groups strongly bind to metal oxide surfaces, such as iron oxide, titanium dioxide, and hydroxyapatite. This allows for the PEGylation of nanoparticles, which can improve their stability in biological media, reduce non-specific protein adsorption, and prolong circulation times.[3]

-

Targeted Drug Delivery: The terminal end of the PEG chain can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific tissues or cells.

-

PROTACs: PEG linkers are widely used in the design of Proteolysis Targeting Chimeras (PROTACs). While this specific bis-phosphonic acid linker is less common in typical PROTAC design, its principles of linking two active molecules can be applied in specialized targeted protein degradation strategies.

-

Bone Targeting: The high affinity of phosphonates for calcium phosphate makes them excellent candidates for targeting drugs to bone tissue for the treatment of osteoporosis or bone cancers.

Analytical Characterization

The identity and purity of PEG3-bis(phosphonic acid trimethylsilyl ester) are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the PEG backbone protons and the trimethylsilyl protons.

-

³¹P NMR: A key technique for confirming the formation of the phosphonate ester. A significant shift in the phosphorus signal is expected upon silylation of the phosphonic acid.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be moisture-sensitive due to the reactive nature of the trimethylsilyl ester groups.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Caption: Key safety and handling precautions for PEG3-bis(phosphonic acid trimethylsilyl ester).

Conclusion

PEG3-bis(phosphonic acid trimethylsilyl ester) is a valuable chemical intermediate that facilitates the synthesis of PEGylated phosphonates for a wide array of applications in drug delivery, diagnostics, and materials science. Its role as a protected precursor allows for greater control in complex synthetic schemes. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in advancing scientific research and development.

References

-

AxisPharm. PEG3-bis(phosphonic acid trimethylsilyl ester) | CAS:1807518-68-8. [Link]

-

Ma, Y., et al. (2016). Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates. Beilstein Journal of Organic Chemistry, 12, 1366–1371. [Link]

-

Morita, T., Okamoto, Y., & Sakurai, H. (1981). Dealkylation Reaction of Acetals, Phosphonate, and Phosphate Esters with Chlorotrimethylsilane/Metal Halide Reagent in Acetonitrile, and Its Application to the Synthesis of Phosphonic Acids and Vinyl Phosphates. Bulletin of the Chemical Society of Japan, 54(1), 267-273. [Link]

-

AxisPharm. PEG3-bis(phosphonic acid trimethylsilyl ester) | CAS:1807518-68-8. [Link]

-

AxisPharm. Phosphonate PEG. [Link]

-

Kolman, V. H., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1426–1434. [Link]

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113–128. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. mgchemicals.com [mgchemicals.com]

- 3. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]

Solubility, Stability, and Handling Dynamics of PEG3-bis(phosphonic acid trimethylsilyl ester): A Technical Guide for Bioconjugation Workflows

Executive Overview

In the development of bone-targeting therapeutics, antibody-drug conjugates (ADCs), and PROTACs, the integration of bisphosphonate moieties presents a severe physicochemical challenge. Free bisphosphonic acids are highly polar and exclusively water-soluble, making them fundamentally incompatible with the anhydrous organic solvents (e.g., DCM, DMF) required for standard bioconjugation chemistries.

PEG3-bis(phosphonic acid trimethylsilyl ester) (CAS: 1807518-68-8)[1] serves as a strategic circumvention to this "polarity problem." By masking the phosphonic acid groups with trimethylsilyl (TMS) esters, the molecule is rendered highly lipophilic. Once organic-phase conjugation is complete, the TMS groups can be quantitatively cleaved under ultra-mild, neutral conditions to reveal the active, water-soluble bisphosphonate. This whitepaper details the solubility profiles, stability kinetics, and self-validating protocols required to successfully deploy this reagent.

Structural Causality & The "TMS Advantage"

To understand the utility of the TMS ester, one must examine the traditional alternatives. Historically, researchers have used dialkyl (methyl or ethyl) phosphonate esters to achieve organic solubility. However, deprotecting alkyl esters requires the McKenna reaction [2], a two-step process utilizing harsh reagents like bromotrimethylsilane (TMSBr) or prolonged boiling in strong acids[3]. These aggressive conditions routinely degrade sensitive payloads, cleave PEG chains, or destroy fragile ADC linkers.

By utilizing the pre-formed TMS-protected ester, researchers entirely bypass the destructive silylation step of the McKenna reaction[4]. The P-O-Si bond is uniquely susceptible to nucleophilic attack by protic solvents. This allows for rapid solvolysis (deprotection) using only water or methanol at room temperature, preserving the integrity of complex molecular architectures.

Mechanistic pathway of TMS ester solvolysis yielding free phosphonic acid.

Solubility and Stability Matrix

The dual-phase nature of this linker requires strict environmental control. The table below summarizes the quantitative and qualitative shifts in physicochemical properties before and after solvolysis.

| Property / Condition | PEG3-bis(phosphonate TMS ester)[1] | PEG3-bis(phosphonic acid) (Post-Cleavage) |

| Molecular Weight | 554.8 g/mol | ~266.1 g/mol |

| Solubility: DCM, THF, DMF | > 50 mg/mL (Excellent) | < 1 mg/mL (Insoluble) |

| Solubility: Water, Buffers | Reacts rapidly (Hydrolyzes) | > 50 mg/mL (Excellent) |

| Stability at 25°C (Anhydrous) | > 6 months (under Argon/N₂) | Stable |

| Stability at 25°C (Atmospheric) | < 1 hour (Rapid degradation) | Stable |

| Deprotection Reagent Required | None (Pre-activated for solvolysis) | N/A (Already deprotected) |

Stability Dynamics

The extreme lability of the TMS group is its greatest asset but also its primary vulnerability. In the absence of protic solvents, the TMS ester is highly stable. However, ambient atmospheric moisture is sufficient to initiate premature hydrolysis[4]. If the reagent is exposed to humid air, it will rapidly convert into the free phosphonic acid, rendering it insoluble in organic solvents and ruining downstream coupling reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows involving PEG3-bis(phosphonic acid trimethylsilyl ester) must incorporate visual and chemical validation checkpoints.

Workflow from anhydrous organic conjugation to aqueous deprotection.

Protocol 1: Anhydrous Handling & Organic Phase Conjugation

Objective: Maintain TMS protection while coupling the PEG terminus to a hydrophobic payload.

-

Preparation: Purge a dry reaction vial with Argon or Nitrogen gas for 5 minutes.

-

Equilibration: Allow the sealed vial of PEG3-bis(phosphonic acid trimethylsilyl ester) to reach room temperature in a desiccator before opening to prevent condensation.

-

Dissolution: Dissolve the reagent in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) using a syringe.

-

Conjugation: Proceed with your standard organic coupling chemistry (e.g., NHS-ester/amine coupling, click chemistry) under inert atmosphere.

-

Validation Checkpoint: The solution must remain completely clear. Any turbidity or precipitation indicates that atmospheric moisture has compromised the reagent, causing premature hydrolysis to the insoluble free acid. If precipitation occurs, the reaction must be aborted.

Protocol 2: Mild Solvolysis (Deprotection)

Objective: Cleave the TMS groups to yield the active, water-soluble bisphosphonate without damaging the conjugated payload.

-

Solvent Exchange: Post-conjugation, evaporate the organic solvent (DCM/DMF) under reduced pressure.

-

Initiation: Resuspend the crude conjugate in a mixture of Methanol and Water (9:1 v/v) at room temperature[2].

-

Incubation: Stir the mixture for 30 to 60 minutes. The nucleophilic attack by methanol/water will quantitatively cleave the P-O-Si bonds[4].

-

Evaporation: Remove the solvents under reduced pressure. The byproduct of this reaction is hexamethyldisiloxane (HMDS) or trimethylsilanol, both of which are highly volatile and easily removed via vacuum, leaving no heavy metal or salt residues.

-

Validation Checkpoint: Aqueous Solubility Test. The resulting dried residue should now be readily and completely soluble in pure water or PBS buffer. If the residue remains insoluble in aqueous media, the solvolysis was incomplete, and Step 2 should be repeated.

Conclusion

PEG3-bis(phosphonic acid trimethylsilyl ester) is a masterclass in protective group strategy. By understanding the causality behind its solubility dynamics—specifically, that the TMS group is a temporary lipophilic mask designed to be shed via mild nucleophilic attack—scientists can seamlessly integrate highly polar targeting moieties into complex hydrophobic drug scaffolds. Strict adherence to anhydrous handling prior to the deliberate solvolysis step is the definitive key to reproducible success.

References

Sources

Engineering Precision: The Mechanism of Action of PEG3-Bis(phosphonic acid) in Biological Systems

Executive Summary

For drug development professionals and materials scientists, bridging the gap between synthetic chemistry and biological targeting requires linkers with high thermodynamic stability and precise spatial geometry. PEG3-bis(phosphonic acid) (CAS: 254762-10-2, MW: 322.19 g/mol ) has emerged as a critical bifunctional molecule. By combining the calcium-chelating power of a 1,1-bisphosphonate group with the discrete hydrophilicity of a triethylene glycol (PEG3) spacer, this molecule drives two primary mechanisms in biological systems: hydroxyapatite-targeted drug delivery and metal oxide nanoparticle stabilization .

This whitepaper dissects the chemical rationale, mechanistic pathways, and self-validating experimental protocols required to deploy PEG3-bis(phosphonic acid) effectively.

Molecular Architecture and Chemical Rationale

The efficacy of PEG3-bis(phosphonic acid) relies on its bipartite structure:

-

The P-C-P Backbone: Endogenous pyrophosphate utilizes a P-O-P bond, which is rapidly hydrolyzed by alkaline phosphatases in the blood. Bisphosphonates substitute the oxygen with a carbon atom, creating a P-C-P backbone that is highly resistant to enzymatic and chemical degradation 1.

-

The PEG3 Spacer: While high-molecular-weight PEGs (e.g., 5 kDa) are used for massive steric shielding 2, the discrete PEG3 chain provides a highly defined, short-range hydrophilic bridge. In the synthesis of Proteolysis Targeting Chimeras (PROTACs), PEG3 acts as a precise spatial linker that connects an E3 ubiquitin ligase ligand to a target protein binder without inducing steric clashes, simultaneously enhancing aqueous solubility 3.

Dual mechanistic pathways of PEG3-bis(phosphonic acid) in biological and engineered systems.

Mechanism I: Osteopharmacology and Hydroxyapatite Targeting

In vivo, the bisphosphonate moiety acts as a homing beacon for bone tissue due to its profound thermodynamic affinity for the calcium ions embedded in the hydroxyapatite (HA) matrix 4.

The Cellular Mechanism:

-

Localization: Upon systemic administration, PEGylated bisphosphonates rapidly clear from the blood and localize to regions of active bone remodeling (e.g., osteosarcoma sites or osteoporotic lesions) [[5]]().

-

Endocytosis: Osteoclasts, the cells responsible for bone resorption, ingest the bisphosphonate conjugates via fluid-phase endocytosis along with degraded bone minerals 4.

-

Payload Release & Apoptosis: In the acidic environment of the osteoclast's ruffled border, the conjugated therapeutic payload is released. Simultaneously, the bisphosphonate inhibits farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, inducing osteoclast apoptosis and halting bone degradation 4.

Mechanism II: Metal Oxide Functionalization and RES Evasion

In nanomedicine, a major hurdle is the rapid sequestration of hydrophobic nanoparticles by the reticuloendothelial system (RES). PEG3-bis(phosphonic acid) acts as a highly efficient coupling agent for metal oxide surfaces (e.g., superparamagnetic iron oxide nanoparticles [USPIOs] and gold nanoparticles) 2, 6.

The phosphonic acid groups form robust coordination bonds with the metal oxide surface, displacing weak hydrophobic surfactants like oleylamine. The outward-facing PEG3 chains create a dense, hydrophilic self-assembled monolayer (SAM) 6. This hydration layer sterically repels blood serum proteins (opsonins), preventing macrophage recognition and drastically extending the in vivo circulation half-life 2.

Quantitative Impact of PEG-Bisphosphonate Functionalization

| Nanoparticle Core | Surface Ligand | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Circulation Half-Life | Ref |

| USPIO (Fe₃O₄) | Oleylamine | 5.5 ± 0.6 (TEM) | N/A (Hydrophobic) | Rapid Clearance | [[2]]() |

| USPIO (Fe₃O₄) | PEG-BP | ~15.0 - 20.0 | ~0.0 (Neutral) | 2.97 h | [[2]]() |

| Gold (Au) | Citrate | ~14.0 | Negative | Short | 7 |

| Gold (Au) | BP-PEG | ~30.0 | Highly Negative | > 24 h | 7 |

| BP Crosslinked | PEG-BP-Doxorubicin | 155 ± 20.0 | Negative | Extended | 5 |

(Note: While high-MW PEGs provide maximum circulation, PEG3 provides a minimal hydration radius, vital when preserving a small hydrodynamic diameter is required).

Self-Validating Experimental Protocols

To ensure reproducibility, experimental workflows utilizing PEG3-bis(phosphonic acid) must be designed as self-validating systems. The physical changes induced by the linker dictate the success of the protocol.

Protocol A: Ligand Exchange and Surface Functionalization of USPIOs

Objective: Displace hydrophobic surfactants with PEG3-BP to create water-soluble, RES-evading nanoparticles.

-

Dispersion: Suspend oleylamine-coated USPIOs in dichloromethane (DCM).

-

Causality: DCM is chosen because it readily dissolves both the hydrophobic oleylamine-coated NPs and the amphiphilic PEG3-BP, ensuring a homogenous reaction phase without premature precipitation 2.

-

-

Conjugation: Add a 10-fold molar excess of PEG3-bis(phosphonic acid) and incubate for 1 hour at room temperature.

-

Causality: Heating is unnecessary. The thermodynamic drive of the P-C-P group to coordinate with the iron oxide surface vastly outcompetes the weak hydrophobic interactions of oleylamine 2.

-

-

Purification: Evaporate the DCM and resuspend the pellet in deionized water, followed by dialysis (MWCO 10 kDa) against water for 24 hours.

-

Self-Validation (DLS & Zeta Potential): The protocol validates itself upon aqueous resuspension. If the exchange failed, the NPs will aggregate and precipitate in water. A successful exchange yields a stable colloidal dispersion. Dynamic Light Scattering (DLS) will show an increase in hydrodynamic diameter, and the Zeta Potential will shift to near-zero (~0 mV) at neutral pH due to the steric shielding of the PEG chain [[2]]().

Self-validating workflow for nanoparticle surface functionalization via ligand exchange.

Protocol B: In Vitro Hydroxyapatite (HA) Binding Assay

Objective: Quantify the bone-targeting efficacy of the PEG3-BP functionalized construct.

-

Incubation: Mix 1 mg of synthetic HA crystals with 100 µg of PEG3-BP functionalized payload in 1 mL of PBS (pH 7.4). Incubate at 37°C for 2 hours with gentle agitation.

-

Causality: The assay must be performed at physiological pH (7.4) because bisphosphonate-calcium coordination is highly dependent on the protonation state of the phosphonate hydroxyl groups 7.

-

-

Separation: Centrifuge at 10,000 x g for 5 minutes to pellet the dense HA crystals and any bound constructs.

-

Quantification & Validation: Analyze the supernatant using UV-Vis spectroscopy (for fluorophores/drugs) or ICP-MS (for metal NPs). A >80% depletion of the signal in the supernatant compared to a non-targeted control validates the targeting efficacy of the bisphosphonate moiety 7.

Conclusion

PEG3-bis(phosphonic acid) represents a triumph of rational chemical design. By pairing the enzymatically stable, calcium-chelating P-C-P backbone with a discrete, hydrophilic PEG3 spacer, scientists can dictate the pharmacokinetic fate of both small molecules (like PROTACs) and massive nanostructures. Whether deployed to target osteosarcoma or to shield MRI contrast agents from immune clearance, its mechanism of action provides a reliable, self-validating foundation for advanced biological engineering.

References

-

Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging. ACS Publications.[Link]

-

Effects of bisphosphonate ligands and PEGylation on targeted delivery of gold nanoparticles for contrast-enhanced radiographic detection. nd.edu. [Link]

-

Peg3-bis(phosphonic acid). MySkinRecipes.[Link]

-

Bisphosphonate conjugation for bone specific drug targeting. NIH (PMC).[Link]

-

Bone Targeting Systems to Systemically Deliver Therapeutics to Bone Fractures for Accelerated Healing. NIH (PMC).[Link]

-

Doxorubicin-Conjugated Bisphosphonate Nanoparticles for the Therapy of Osteosarcoma. jscimedcentral.com.[Link]

Sources

- 1. Bone Targeting Systems to Systemically Deliver Therapeutics to Bone Fractures for Accelerated Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin-Conjugated Bisphosphonate Nanoparticles for the Therapy of Osteosarcoma [jscimedcentral.com]

- 6. Peg3-bis(phosphonic acid) [myskinrecipes.com]

- 7. rroeder.nd.edu [rroeder.nd.edu]

A Guide to the Structural Elucidation of PEG3-bis(phosphonic acid trimethylsilyl ester) via Multinuclear NMR Spectroscopy

Introduction: The Molecule and Its Significance

PEG3-bis(phosphonic acid trimethylsilyl ester) is a heterobifunctional molecule of significant interest in materials science and drug delivery. It combines a short, hydrophilic polyethylene glycol (PEG) linker with two phosphonic acid moieties. The phosphonate groups offer strong chelating properties, enabling robust anchoring to metal oxide surfaces, such as iron oxide nanoparticles or titanium implants.[1][2] The PEG chain imparts hydrophilicity and biocompatibility, crucial for applications in physiological environments. The trimethylsilyl (TMS) ester groups typically serve as protecting groups during synthesis, which can be hydrolyzed to yield the free phosphonic acids.

Given its tripartite structure, rigorous characterization is essential to confirm its identity, purity, and structural integrity before its application. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for this purpose. Its power lies in the non-destructive analysis and the ability to probe multiple atomic nuclei—namely ¹H, ¹³C, and ³¹P—to piece together a complete and unambiguous structural picture. This guide provides an in-depth analysis of the NMR-based structural characterization of this molecule, explaining the rationale behind the experimental choices and the interpretation of the resulting spectral data.

Molecular Structure Overview

A clear understanding of the molecule's distinct chemical environments is the first step in spectral assignment.

Caption: Molecular structure of PEG3-bis(phosphonic acid trimethylsilyl ester).

Core Principles of Multinuclear NMR Analysis

The structural elucidation of this molecule relies on three key NMR experiments:

-

¹H NMR: Provides information on the number and connectivity of protons. It is excellent for identifying the PEG backbone, the protons adjacent to the phosphonate groups, and the highly shielded protons of the TMS groups.

-

³¹P NMR: As phosphorus has a 100% natural abundance and a spin of 1/2, ³¹P NMR is a highly sensitive and direct method for characterizing the phosphonate moieties.[3] The chemical shift is highly indicative of the oxidation state and coordination environment of the phosphorus atom.[4][5]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides crucial information, especially when combined with heteronuclear decoupling techniques to observe couplings to phosphorus.[6]

Experimental Workflow: From Sample to Spectrum

A systematic approach is critical for obtaining high-quality, reproducible NMR data. The following workflow is recommended.

Caption: Standardized workflow for NMR analysis.

Detailed Experimental Protocol

1. Sample Preparation:

-

Rationale: Proper sample preparation is paramount for high-resolution spectra. Chloroform-d (CDCl₃) is a suitable solvent as it readily dissolves the silylated, non-polar molecule.

-

Methodology:

-

Accurately weigh 10-20 mg of PEG3-bis(phosphonic acid trimethylsilyl ester).

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

2. NMR Data Acquisition:

-

Rationale: Specific acquisition parameters are chosen to optimize signal-to-noise and resolution for each nucleus. For ³¹P NMR, a longer relaxation delay (d1) is often necessary for accurate integration, although for routine characterization, a shorter delay is sufficient. Proton decoupling is essential to simplify the ³¹P and ¹³C spectra.[7]

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Parameters:

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Relaxation Delay (d1): 5 s.

-

Number of Scans: 8-16.

-

-

³¹P NMR (¹H Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~200 ppm.

-

Relaxation Delay (d1): 5-10 s.

-

Number of Scans: 64-128.

-

Reference: 85% H₃PO₄ (external) at 0 ppm.

-

-

¹³C NMR (¹H Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 s.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Spectral Interpretation: Decoding the Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most intuitive overview of the structure.

-

Trimethylsilyl (TMS) Protons: A prominent, sharp singlet is expected for the 36 protons of the four TMS groups. Due to the high magnetic shielding from silicon, this signal will appear far upfield.

-

Expected Chemical Shift: ~0.2-0.4 ppm.

-

-

PEG Backbone Protons: The protons of the ethylene glycol units will give rise to a series of signals in the midfield region.

-

Protons adjacent to phosphonate (O-CH₂-CH₂-O-P): These four protons (2x CH₂) are expected to appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the phosphonate group.

-

Central PEG protons (O-CH₂-CH₂-O): The eight protons of the central two ethylene glycol units will likely appear as a complex multiplet or a pseudo-singlet. The signals from the PEG backbone can often be broad.[8]

-

Expected Chemical Shift Range: 3.5-4.2 ppm.

-

-

¹³C Satellites: For polymers like PEG, one must be cautious not to misinterpret ¹³C satellites as impurities. These are small peaks flanking the main PEG signal, arising from ¹H-¹³C coupling at natural abundance (1.1%).[8]

³¹P NMR Spectrum Analysis

This is the most direct probe for the phosphonate groups.

-

Rationale: A proton-decoupled ³¹P NMR spectrum should ideally show a single, sharp signal, confirming that both phosphonate environments are chemically equivalent. The chemical shift value is characteristic of a phosphonic acid ester.[9]

-

Expected Chemical Shift: The chemical shift for phosphonate esters typically falls within a well-defined range. Based on similar structures, a signal between +15 and +30 ppm is expected.[9][10] Any additional signals could indicate impurities, such as hydrolyzed phosphonic acid or phosphate byproducts.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework and reveals phosphorus-carbon couplings.

-

Rationale: The key diagnostic feature in the ¹³C NMR spectrum is the splitting of carbon signals by the adjacent phosphorus nucleus. This P-C coupling provides definitive evidence of connectivity. Running a fully decoupled ¹³C{¹H}{³¹P} experiment can be useful to collapse these multiplets into singlets for easier identification.[6]

-

Trimethylsilyl (TMS) Carbons: A single signal for the 12 methyl carbons of the TMS groups will appear far upfield.

-

Expected Chemical Shift: ~0-2 ppm.

-

-

PEG Backbone Carbons:

-

Carbons alpha to the phosphonate oxygen (O-CH₂): This signal will be a doublet due to two-bond coupling with the phosphorus atom (²J(P,C)).

-

Carbons beta to the phosphonate oxygen (CH₂-O-P): This signal will also likely be a doublet due to three-bond coupling (³J(P,C)), though the coupling constant will be smaller.

-

Central PEG carbons: These will appear as one or more signals in the characteristic PEG region.

-

Expected Chemical Shift Range: 60-75 ppm.[11]

-

Summary of Expected NMR Data

The following table summarizes the anticipated spectral data for the structural confirmation of PEG3-bis(phosphonic acid trimethylsilyl ester) in CDCl₃.

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Si-(CH ₃)₃ | 0.2 - 0.4 | s (singlet) | - |

| -O-CH ₂-CH ₂-O- (central) | 3.5 - 3.8 | m (multiplet) | - | |

| P-O-CH ₂-CH ₂-O- | 3.8 - 4.2 | m (multiplet) | ³J(P,H) ≈ 5-10 Hz may be observed | |

| ¹³C | Si-(C H₃)₃ | 0 - 2 | s (singlet) | - |

| -O-C H₂-C H₂-O- (central) | ~70 | s (singlet) | - | |

| P-O-CH₂-C H₂-O- | ~68-72 | d (doublet) | ³J(P,C) ≈ 5-8 Hz | |

| P-O-C H₂-CH₂-O- | ~62-66 | d (doublet) | ²J(P,C) ≈ 7-10 Hz | |

| ³¹P | (R O)₂P =O | 15 - 30 | s (singlet) | - |

Conclusion

The structural analysis of PEG3-bis(phosphonic acid trimethylsilyl ester) is comprehensively achieved through a coordinated application of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the presence and ratio of the TMS and PEG components, ³¹P NMR provides a direct and unambiguous signature of the phosphonate core, and ¹³C NMR, with its characteristic P-C couplings, cements the connectivity between the molecular fragments. This multi-nuclear approach ensures a high degree of confidence in the material's identity and purity, a critical step for its successful implementation in advanced research and development applications.

References

-

Gao, Z., & Pierre, V. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4379-4386. [Link]

-

Sjolander, T., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(2), 807-813. [Link]

-

Sandiford, L., et al. (2013). Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging. ACS Nano, 7(1), 500-512. [Link]

-

Glass, J. E., et al. (1996). Proton NMR characterization of poly(ethylene glycols) and derivatives. Analytical Chemistry, 68(4), 509-514. [Link]

-

Harris, J. M., & Yalpani, M. (1985). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science: Polymer Chemistry Edition, 23(1), 161-169. [Link]

-

Sjolander, T., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

SpectraBase. (n.d.). Phosphonic acid, [1-[(2,2-dimethylpropylidene)amino]pentyl]-, bis(trimethylsilyl) ester - Optional[13C NMR]. Wiley-VCH. [Link]

-

Rozhkov, V., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Molecules, 28(11), 4531. [Link]

-

Afonin, A. V., et al. (2023). Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. Molecules, 28(2), 693. [Link]

-

SpectraBase. (n.d.). Phosphonic acid, [(acetylamino)phenylmethyl]-, bis(trimethylsilyl) ester - Optional[13C NMR]. Wiley-VCH. [Link]

-

The Journal of Physical Chemistry Letters. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

PubChem. (n.d.). Phosphonic acid, methylenebis-, tetrakis(trimethylsilyl) ester. National Center for Biotechnology Information. [Link]

-

Kaczmarek, H., et al. (2014). Synthesis, Characterization and in Vitro Evaluation of New Composite Bisphosphonate Delivery Systems. Polymers, 6(9), 2534-2555. [Link]

-

Li, J., & Kao, W. J. (2003). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. Biomacromolecules, 4(4), 1055-1067. [Link]

-

SciSpace. (2013). (Open Access) Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging. [Link]

-

Singh, A., et al. (2018). Synthesis and Characterization of Bisphosphonate-Functionalized Gadolinium Oxide Nanoparticles as Nonionizing Contrast Agents to Detect Bone Turnover. ACS Applied Materials & Interfaces, 10(49), 42203-42213. [Link]

-

Kafarski, P., & Lejczak, B. (2017). Synthetic Procedures Leading towards Aminobisphosphonates. Molecules, 22(1), 135. [Link]

-

Matsunaga, H., et al. (2017). Variable temperature solid-state NMR spectral and relaxation analyses of the impregnation of polyethylene glycol (PEG) into coniferous wood. RSC Advances, 7(5), 2735-2742. [Link]

-

PubChem. (n.d.). Phosphonic acid, ethyl-, bis(trimethylsilyl) ester. National Center for Biotechnology Information. [Link]

-

Hreczycho, G., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5649. [Link]

-

Gardner, B. M., et al. (2018). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 57(17), 10853-10862. [Link]

-

JEOL. (n.d.). Structural Analysis of Alkyl Phosphonates Using Triple-Resonance NMR. JEOL Ltd. [Link]

-

PubChem. (n.d.). Phosphonic acid, methyl-, bis(trimethylsilyl) ester. National Center for Biotechnology Information. [Link]

-

NMR-Service. (n.d.). 31 Phosphorus NMR. nmr-service.com. [Link]

-

Supporting Information for Silver-promoted cinnamamidyl radicals-mediated oxidative cascade cyclization. (n.d.). Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and a-aminophosphonates. [Link]

-

AxisPharm. (n.d.). PEG3-bis(phosphonic acid trimethylsilyl ester). [Link]

-

Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ. [Link]

-

NIST. (n.d.). Phosphoric acid, bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]propyl ester. National Institute of Standards and Technology. [Link]

-

ChemSrc. (n.d.). PEG3-bis(phosphonic acid diethyl ester). [Link]

-

ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). [Link]

-

CD Bioparticles. (n.d.). PEG3-Bis(phosphonic acid diethyl ester). [Link]

Sources

- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jeol.com [jeol.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Field Guide to a Cornerstone of Synthesis

An In-Depth Technical Guide to the Trimethylsilyl Ester Protecting Group

The Strategic Imperative of Temporary Protection

In the intricate choreography of multi-step organic synthesis, particularly within the demanding landscape of drug development, the ability to selectively mask and unmask reactive functional groups is not merely a convenience—it is a fundamental necessity.[1] Protecting groups serve as temporary shields, rendering a specific functional group inert to a set of reaction conditions while transformations are performed elsewhere in the molecule.[1] An ideal protecting group must be introduced efficiently under mild conditions, remain robust throughout subsequent synthetic steps, and, crucially, be removed selectively and cleanly without compromising the integrity of the newly forged molecular architecture.[1] Among the vast arsenal of protecting groups, silyl ethers and esters have emerged as exceptionally versatile tools.[2] This guide provides a deep dive into one of the most fundamental yet powerful members of this class: the trimethylsilyl (TMS) ester, a transient protector of the carboxylic acid functionality.

The Trimethylsilyl Ester: A Profile of Controlled Lability

The trimethylsilyl (TMS) group is a relatively small and sterically unhindered moiety, composed of a central silicon atom bonded to three methyl groups.[3][4] When used to protect a carboxylic acid, it forms a trimethylsilyl ester. This seemingly simple modification imparts a unique set of properties that are highly advantageous in specific synthetic contexts.

Core Advantages:

-

Mild and Efficient Formation: TMS esters are readily formed under gentle, non-acidic conditions, often requiring only a silylating agent and a non-nucleophilic base to scavenge the acidic byproduct.[1]

-

High Lability and Mild Cleavage: The paramount advantage of the TMS ester is its lability. It is easily cleaved under very mild acidic or fluoride-based conditions, making it ideal for temporary protection in sensitive molecules where harsh deprotection protocols are untenable.[1]

-

Increased Volatility: The conversion of a polar carboxylic acid to a less polar TMS ester significantly increases its volatility. This property is invaluable for analytical applications, particularly for gas chromatography-mass spectrometry (GC-MS) analysis of non-volatile compounds like non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandins.[1][5][6]

-

Orthogonality: The TMS group's sensitivity to mild acid and fluoride allows it to be removed selectively in the presence of more robust protecting groups, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups, which offer greater stability.[1][3]

Inherent Limitations:

-

Moisture Sensitivity: The primary drawback of TMS esters is their high sensitivity to hydrolysis. They are generally unstable in the presence of water or protic solvents, limiting their application in aqueous reaction media or during aqueous workups unless cleavage is the desired outcome.[1] This high reactivity necessitates careful handling under anhydrous conditions.

The Chemistry of Formation: Silylation of Carboxylic Acids

The formation of a trimethylsilyl ester, a process known as silylation, proceeds via a nucleophilic substitution mechanism at the silicon atom.[7][8] The carboxylic acid's hydroxyl oxygen acts as the nucleophile, attacking the electrophilic silicon center of the silylating agent.

The reaction is typically facilitated by a base, such as triethylamine (Et₃N), pyridine, or imidazole. The base serves a critical dual purpose: it deprotonates the carboxylic acid to increase its nucleophilicity and neutralizes the acidic byproduct (e.g., HCl when using trimethylsilyl chloride), driving the reaction to completion.[1][7]

Caption: Mechanism of TMS Ester Formation via Nucleophilic Attack.

A variety of reagents can be employed to silylate carboxylic acids, each with distinct reactivity profiles and byproducts.[2][9] The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions.

| Reagent | Common Name | Byproduct | Key Characteristics |

| (CH₃)₃SiCl | Trimethylsilyl chloride (TMSCl) | HCl | Cost-effective and common; requires a base (e.g., Et₃N, pyridine) to neutralize HCl.[1] |

| [(CH₃)₃Si]₂NH | Hexamethyldisilazane (HMDS) | NH₃ | Milder than TMSCl; reaction can be slow but is often catalyzed by TMSCl or iodine.[9][10] |

| CH₃C[=NSi(CH₃)₃]OSi(CH₃)₃ | N,O-Bis(trimethylsilyl)acetamide (BSA) | N-trimethylsilylacetamide | Highly reactive; produces a neutral, volatile byproduct.[9][11] |

| CF₃C[=NSi(CH₃)₃]OSi(CH₃)₃ | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyltrifluoroacetamide | One of the most powerful silylating agents; byproducts are very volatile, ideal for GC-MS.[9] |

| CF₃C(=O)N(CH₃)Si(CH₃)₃ | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-methyltrifluoroacetamide | Highly volatile reagent and byproduct, preventing interference in GC analysis.[12] |

Table 1: Comparison of Common Silylating Agents for Carboxylic Acids.

The Chemistry of Cleavage: Deprotection Strategies

The strategic value of the TMS ester lies in its facile removal under a variety of mild conditions. The choice of deprotection method is dictated by the overall molecular structure and the stability of other functional groups present.

1. Hydrolysis (Acidic or Neutral): TMS esters are highly susceptible to hydrolysis. Mild acidic conditions, such as aqueous acetic acid or dilute HCl in an organic solvent, rapidly cleave the silyl ester to regenerate the carboxylic acid.[1][13] Even neutral water or silica gel during chromatography can be sufficient to induce cleavage, a factor that must be considered during reaction workup and purification.

2. Fluoride-Mediated Cleavage: The most common and selective method for cleaving silyl ethers and esters involves a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1] This method leverages the exceptionally high bond energy of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond. The fluoride ion attacks the silicon atom, irreversibly displacing the carboxylate. This method is highly effective and typically orthogonal to many other protecting groups.[1][14]

Caption: Fluoride-Mediated Cleavage of a TMS Ester.

3. Methanolysis: Base-catalyzed methanolysis, for instance using potassium carbonate in methanol, provides another mild method for deprotection.[13] This transesterification approach cleaves the TMS ester to yield the corresponding methyl ester and trimethylsilanol, which can be advantageous in certain synthetic routes.

| Deprotection Method | Reagents | Conditions | Selectivity & Notes |

| Acidic Hydrolysis | Dilute HCl, Acetic Acid (aq.) | Mild, often room temp | Very rapid. Not suitable for acid-labile substrates. TMS is cleaved much faster than TBDMS or TIPS ethers.[1][3] |

| Fluoride-Mediated | Tetrabutylammonium Fluoride (TBAF) in THF | Anhydrous, room temp | Highly selective and very common. The high Si-F bond affinity is the driving force.[1][14] Orthogonal to most non-silyl protecting groups. |

| Base-Catalyzed Methanolysis | K₂CO₃ in Methanol | Mild, room temp | Useful when the resulting methyl ester is desired or when avoiding acidic/fluoride conditions.[13] |

Table 2: Common Deprotection Conditions for Trimethylsilyl Esters.

Field-Validated Experimental Protocols

The following protocols represent standard, reliable procedures for the protection of a carboxylic acid as a TMS ester and its subsequent deprotection.

Protocol 1: Formation of a Trimethylsilyl Ester via TMSCl

This protocol describes the silylation of a generic carboxylic acid using trimethylsilyl chloride and triethylamine in an anhydrous solvent.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N, 1.2 eq), freshly distilled

-

Trimethylsilyl chloride (TMSCl, 1.1 eq), freshly distilled

-

Nitrogen or Argon atmosphere

Methodology:

-

Inert Atmosphere: The reaction vessel is flame-dried under vacuum and backfilled with nitrogen or argon. Maintaining anhydrous conditions is critical to prevent premature hydrolysis of the TMSCl and the TMS ester product.

-

Dissolution: The carboxylic acid is dissolved in the anhydrous solvent.

-

Base Addition: Triethylamine is added to the solution via syringe, and the mixture is stirred for 5-10 minutes. The base acts as an HCl scavenger and promotes the reaction.[1]

-

Silylation: The solution is cooled to 0 °C in an ice bath. TMSCl is added dropwise via syringe. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS.

-

Workup (Anhydrous): For many applications, the resulting solution of the TMS ester can be used directly in the next step without isolation.[10] If isolation is required, the triethylammonium chloride salt is removed by filtration under an inert atmosphere. The solvent is then removed under reduced pressure to yield the crude TMS ester, which should be used immediately due to its moisture sensitivity.

Protocol 2: Deprotection of a Trimethylsilyl Ester via TBAF

This protocol details the cleavage of a TMS ester using the standard fluoride source, TBAF.

Materials:

-

Trimethylsilyl Ester (1.0 eq)

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq)

-

Diethyl ether

-

1 M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Dissolution: The TMS ester is dissolved in THF at room temperature.

-

Fluoride Addition: The TBAF solution is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is typically rapid, often completing within 30 minutes to 2 hours.[13] Progress is monitored by TLC until the starting material is fully consumed.

-

Quenching and Extraction: The reaction mixture is diluted with diethyl ether. The organic phase is washed sequentially with water, 1 M HCl (to remove any residual TBAF salts and protonate the carboxylate), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the deprotected carboxylic acid.

Caption: Experimental Workflow for TMS Ester Protection/Deprotection.

Applications in Drug Development and Complex Synthesis

The unique properties of the TMS ester have cemented its role in several areas critical to drug development.

-